molecular formula C10H9F3N4 B11802627 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11802627
M. Wt: 242.20 g/mol
InChI Key: GVKFHCLRBXCUHR-UHFFFAOYSA-N
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Description

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine typically involves the use of organometallic catalysts and specific reaction conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out in the presence of a base like triethylamine. The reaction is typically performed in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted triazoles.

Scientific Research Applications

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(o-Tolyl)-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    5-(Trifluoromethyl)-1H-1,2,3-triazole:

    2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine: The position of the tolyl group is different, leading to variations in its chemical behavior.

Uniqueness

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both the o-tolyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C10H9F3N4/c1-6-4-2-3-5-7(6)17-15-8(9(14)16-17)10(11,12)13/h2-5H,1H3,(H2,14,16)

InChI Key

GVKFHCLRBXCUHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)N)C(F)(F)F

Origin of Product

United States

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